Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a benzodioxole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the formation of the benzodioxole ring followed by the construction of the pyrrolidine ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the benzodioxole ring.
Cyclization Reactions: Cyclization reactions are used to form the pyrrolidine ring from linear precursors.
Methylation Reactions: Methylation is performed to introduce the methyl ester group at the carboxylate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at the pyrrolidine ring, leading to the formation of derivatives.
Reduction Reactions: Reduction reactions can be used to modify the functional groups within the compound.
Substitution Reactions: Substitution reactions can introduce different substituents at various positions on the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of treatments for various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Methyl 1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): This compound is structurally similar but lacks the pyrrolidine ring.
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Another structurally related compound with different functional groups.
Uniqueness: Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of the benzodioxole and pyrrolidine rings, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-13(16)8-4-12(15)14(6-8)9-2-3-10-11(5-9)19-7-18-10/h2-3,5,8H,4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUWWGPOETXESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.